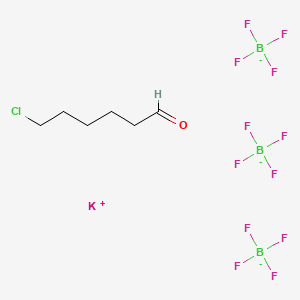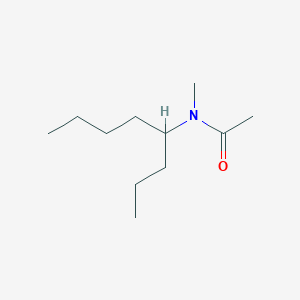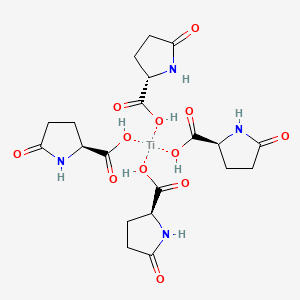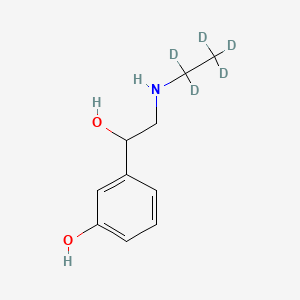
(+/-)-Etilefrin; (+/-)-Etilefrine; 1-(3-Hydroxyphenyl)-2-(ethylamino)ethanol; Ethylphenylephrine; Etiladrianol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-Etilefrin, also known as (+/-)-Etilefrine, 1-(3-Hydroxyphenyl)-2-(ethylamino)ethanol, Ethylphenylephrine, and Etiladrianol, is a synthetic compound that belongs to the class of sympathomimetic amines. It is structurally related to epinephrine and norepinephrine and is primarily used as a vasopressor to treat hypotension (low blood pressure). The compound exhibits both alpha and beta-adrenergic activity, which contributes to its pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Etilefrin typically involves the reaction of 3-hydroxyacetophenone with ethylamine under reductive amination conditions. The process can be summarized as follows:
Starting Material: 3-hydroxyacetophenone
Reagent: Ethylamine
Catalyst: Reducing agent such as sodium borohydride or hydrogen in the presence of a metal catalyst (e.g., palladium on carbon)
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or under mild heating.
Industrial Production Methods
In industrial settings, the production of (+/-)-Etilefrin may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
化学反应分析
Types of Reactions
(+/-)-Etilefrin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 3-hydroxyacetophenone derivatives.
Reduction: Formation of ethylaminoethanol derivatives.
Substitution: Formation of nitro or halogenated derivatives of (+/-)-Etilefrin.
科学研究应用
(+/-)-Etilefrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of adrenergic receptor interactions and synthetic methodologies.
Biology: Investigated for its effects on cardiovascular physiology and its role in modulating blood pressure.
Medicine: Used in clinical research to develop new treatments for hypotension and other cardiovascular conditions.
Industry: Employed in the development of pharmaceuticals and as a reference standard in quality control laboratories.
作用机制
(+/-)-Etilefrin exerts its effects by stimulating both alpha and beta-adrenergic receptors. The activation of alpha-adrenergic receptors leads to vasoconstriction, which increases blood pressure. The activation of beta-adrenergic receptors results in increased heart rate and cardiac output. The compound’s dual activity on these receptors makes it effective in treating hypotension.
相似化合物的比较
(+/-)-Etilefrin is similar to other sympathomimetic amines, such as epinephrine, norepinephrine, and phenylephrine. it has unique properties that distinguish it from these compounds:
Epinephrine: (+/-)-Etilefrin has a longer duration of action and is less potent in stimulating beta-adrenergic receptors.
Norepinephrine: (+/-)-Etilefrin has a more balanced activity on both alpha and beta receptors, whereas norepinephrine primarily stimulates alpha receptors.
Phenylephrine: (+/-)-Etilefrin has a broader spectrum of activity, affecting both alpha and beta receptors, while phenylephrine primarily targets alpha receptors.
Similar Compounds
- Epinephrine
- Norepinephrine
- Phenylephrine
- Dopamine
- Isoproterenol
属性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
186.26 g/mol |
IUPAC 名称 |
3-[1-hydroxy-2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/i1D3,2D2 |
InChI 键 |
SQVIAVUSQAWMKL-ZBJDZAJPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC=C1)O)O |
规范 SMILES |
CCNCC(C1=CC(=CC=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate](/img/structure/B13789116.png)

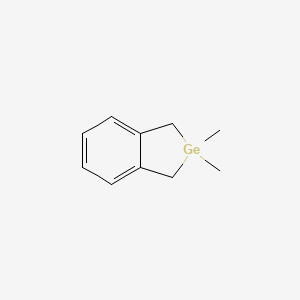
![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)


![3-[(Benzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B13789153.png)

